molecular formula C7H16O2 B086042 4-Methoxy-4-methyl-2-pentanol CAS No. 141-73-1

4-Methoxy-4-methyl-2-pentanol

Cat. No.: B086042
CAS No.: 141-73-1
M. Wt: 132.2 g/mol
InChI Key: OMSLSFZIEVFEIH-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-Methoxy-4-methyl-2-pentanol has several applications in scientific research and industry:

Safety and Hazards

The safety data sheet for 4-Methoxy-4-methyl-2-pentanol indicates that it may be harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . In case of inhalation, the victim should be moved to fresh air . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water . If ingested, the mouth should be rinsed with water .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-4-methyl-2-pentanol can be synthesized through various methods. One common synthetic route involves the reaction of 2-pentanol with a methylating agent such as methyl bromide or methyl iodide under basic conditions . The reaction proceeds as follows:

2-Pentanol+Methyl BromideThis compound\text{2-Pentanol} + \text{Methyl Bromide} \rightarrow \text{this compound} 2-Pentanol+Methyl Bromide→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-methyl-2-pentanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form corresponding alkanes or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted alcohols or ethers.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-methyl-2-pentanol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby influencing metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pentanol:

    4-Methoxy-2-pentanol: Another similar compound with a different substitution pattern on the pentanol backbone.

Uniqueness

4-Methoxy-4-methyl-2-pentanol is unique due to the presence of both a methoxy group and a methyl group on the same carbon atom, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and applications in various fields.

Properties

IUPAC Name

4-methoxy-4-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(8)5-7(2,3)9-4/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSLSFZIEVFEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930970
Record name 4-Methoxy-4-methylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141-73-1
Record name 4-Methoxy-4-methyl-2-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanol, 4-methoxy-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-4-methylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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